molecular formula C11H7NO5 B2846084 5-(2-Hydroxy-4-nitrophenyl)furan-2-carbaldehyde CAS No. 1797990-83-0

5-(2-Hydroxy-4-nitrophenyl)furan-2-carbaldehyde

Cat. No.: B2846084
CAS No.: 1797990-83-0
M. Wt: 233.179
InChI Key: CNPJMCSIMPSNCV-UHFFFAOYSA-N
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Description

5-(2-Hydroxy-4-nitrophenyl)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H7NO5 . It is a derivative of furfural .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: [H]OC1=C(C=CC(=C1)N+=O)C1=CC=C(O1)C=O . The molecular weight of this compound is 233.179 .

Scientific Research Applications

Tautomeric Crown-containing Chemosensors for Alkali-earth Metal Cations

Research has shown that crown-containing arylimines, similar to "5-(2-Hydroxy-4-nitrophenyl)furan-2-carbaldehyde," can be synthesized and utilized as fluorescent tautomeric chemosensors for Mg2+, Ca2+, and Ba2+. These chemosensors exhibit diagnostic changes in both absorption and emission spectra upon complexation with metal ions, which can be valuable for detecting and quantifying metal ions in various environments (Dubonosov et al., 2008).

Thermodynamic Properties of Isomers

The thermodynamic properties of isomers of "this compound" have been studied to understand their vapor pressure, enthalpy, entropy, and Gibbs energy. Such studies are crucial for optimizing the synthesis, purification, and application processes of these compounds, offering insights into their stability and reactivity (Dibrivnyi et al., 2015).

DNA Topoisomerases I and II Inhibitory Activities

Benzofurans derived from Gastrodia elata, including compounds structurally related to "this compound," have shown potential as inhibitors of DNA topoisomerases I and II. Such compounds can be explored for therapeutic applications, particularly in the development of new anticancer agents (Lee et al., 2007).

Green Synthesis of Quinazolin-4(3H)-ones

Furan-2-carbaldehydes have been used as C1 building blocks in the green synthesis of bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage. This approach highlights the potential of furan-2-carbaldehydes in sustainable chemistry and pharmaceutical synthesis, promoting the development of eco-friendly synthetic methods (Yu et al., 2018).

Antimicrobial Activity of Isoxazole Derivatives

Isoxazole derivatives synthesized from "5-(4-nitrophenyl) furan-2-carbaldehyde" have shown significant antibacterial and antifungal activities. These findings suggest the potential of such compounds in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Dhaduk & Joshi, 2022).

Mechanism of Action

Target of Action

Furan-containing compounds, including this one, are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

It is known that furan derivatives can interact with various biological targets due to their structural versatility . The presence of nitro and carbonyl groups in the compound may extend possibilities of its practical usage .

Biochemical Pathways

Furan derivatives are known to be involved in a variety of biochemical functions .

Pharmacokinetics

The thermodynamic properties of similar furan derivatives have been studied . These properties contain information about the energy of intermolecular interactions in the compounds, which can influence their bioavailability .

Result of Action

Furan derivatives are known to exhibit various therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(2-Hydroxy-4-nitrophenyl)furan-2-carbaldehyde. For instance, the thermodynamic properties of similar furan derivatives, such as their sublimation and evaporation enthalpies, entropy, and Gibbs energy, can be influenced by temperature . These properties contain information about the energy of intermolecular interactions in the compounds, which can influence their stability and reactivity .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as 5-(nitrophenyl)furan-2-carbaldehyde isomers, have been studied for their thermodynamic properties . These properties can provide insights into the potential interactions of 5-(2-Hydroxy-4-nitrophenyl)furan-2-carbaldehyde with enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

5-(2-hydroxy-4-nitrophenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c13-6-8-2-4-11(17-8)9-3-1-7(12(15)16)5-10(9)14/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPJMCSIMPSNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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